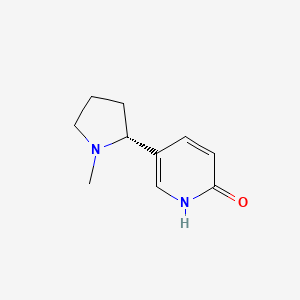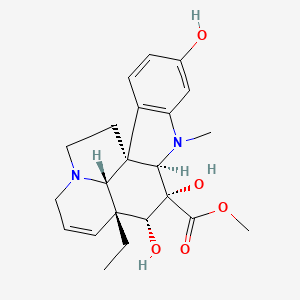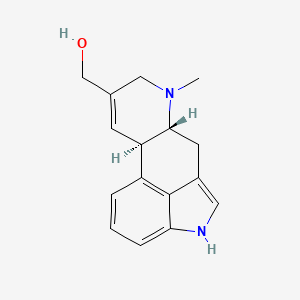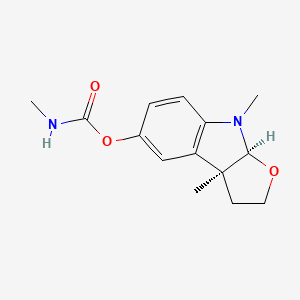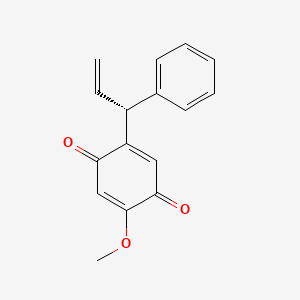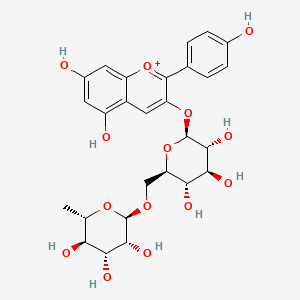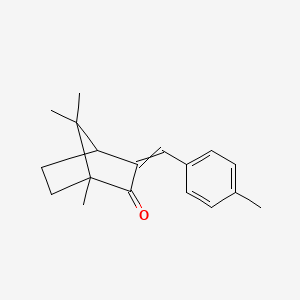
4-Methylbenzylidencampher
Übersicht
Beschreibung
4-Methylbenzylidene camphor (4-MBC) is a chemical compound primarily used as an organic UV filter in sunscreen and personal care products. It offers protection against UV radiation, potentially aiding in skin cancer prevention. However, its estrogenicity has raised concerns about its role as an endocrine disruptor.
Synthesis Analysis
Detailed synthesis information for 4-MBC is not available in the literature provided. However, the chemical is known to be used widely in commercial applications, particularly in sunscreens.
Molecular Structure Analysis
4-MBC can exist in different isomeric forms due to its exocyclic carbon-carbon double bond, with the (E)-isomer being predominant in sunscreen formulations. However, light exposure can induce isomerization from (E) to (Z) (Ferreira et al., 2014).
Chemical Reactions and Properties
The estrogenic properties of 4-MBC and its interaction with estrogen receptors alpha and beta have been studied, indicating its ability to induce estrogen receptor activity. However, it is noted for its relatively low estrogenic potency compared to other substances like genistein or bisphenol A (Mueller et al., 2003).
Physical Properties Analysis
Specific physical properties of 4-MBC, such as melting point, boiling point, and solubility, are not detailed in the available literature. These properties would typically be determined through experimental analysis in a laboratory setting.
Chemical Properties Analysis
4-MBC undergoes photodegradation and may isomerize under light exposure. This behavior is essential in understanding its stability and efficacy as a UV filter. Also, its ability to bind weakly to estrogen receptors highlights its chemical interaction potential at a molecular level (Klann et al., 2005).
Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften: Abbau und aquatische Toxizität
4-MBC, das weit verbreitet als UV-Filter eingesetzt wird, wurde in aquatischen Umgebungen nachgewiesen und ist dafür bekannt, östrogene Aktivität hervorzurufen {svg_1}. Die Forschung konzentrierte sich auf seinen Abbau unter Verwendung von UV-aktiviertem Persulfat, wodurch signifikante Abbauraten aufgezeigt wurden und Hydroxylierung und Demethylierung als Abbauwege identifiziert wurden {svg_2}. Dieser Abbau kann jedoch die Toxizität für Wasserlebewesen erhöhen, was die Notwendigkeit unterstreicht, die Auswirkungen auf die Umwelt zu verstehen {svg_3}.
Dermatologie: UV-Schutz und Hautpflege
In der Dermatologie ist 4-MBC in Sonnenschutzmitteln weit verbreitet, da es UVB-absorbierende Eigenschaften hat {svg_4}. Es minimiert die schädlichen Auswirkungen von UV-Strahlung auf die Haut, aber es wurden Bedenken hinsichtlich seines Potenzials als endokriner Disruptor und seiner Bioakkumulation im menschlichen Körper geäußert {svg_5}.
Kosmetische Formulierungen: Inhaltsstoffstabilität und Wirksamkeit
In kosmetischen Formulierungen dient 4-MBC als Stabilisierungsmittel und UV-Absorber. Seine Verwendung in Produkten ist reguliert, wobei eine maximale Konzentrationsgrenze festgelegt wurde, um die Sicherheit der Verbraucher zu gewährleisten und gleichzeitig einen wirksamen UV-Schutz zu bieten {svg_6}.
Marine Biologie: Auswirkungen auf Meerestiere
Studien in der Meeresbiologie haben die ökotoxikologischen Auswirkungen von 4-MBC auf marine Wirbellosengemeinschaften hervorgehoben. Sein Vorkommen als Schadstoff in marinen Ökosystemen wurde mit negativen Auswirkungen auf die Gesundheit und Entwicklung verschiedener Arten in Verbindung gebracht {svg_7}.
UV-Schutzforschung: Photostabilität und Absorption
Die Forschung zum UV-Schutz hat die Photostabilität und UV-Absorptionseigenschaften von 4-MBC untersucht. Es werden Anstrengungen unternommen, um neue UVA-Filter auf Basis von 4-MBC zu entwickeln, um eine Photodegradation im UV-Bereich zu verhindern, ohne auf zusätzliche Moleküle angewiesen zu sein {svg_8}.
Wasserlebewesen: Auswirkungen auf die Metamorphose und Entwicklung
Die Exposition gegenüber 4-MBC während kritischer Lebensstadien, wie z. B. der Metamorphose bei Fischarten, hat sich nachweislich auf Wachstum, Verhalten und biochemische Marker ausgewirkt. Dies unterstreicht das Potenzial der Verbindung für langfristige negative Auswirkungen auf Wasserorganismen {svg_9}.
Chemieingenieurwesen: Sorption an Mikroplastik
Im Bereich des Chemieingenieurwesens wurden Studien durchgeführt, die die verbesserte Sorption von 4-MBC auf gealtertem Mikroplastik untersuchten. Das Verständnis der Wechselwirkung zwischen Mikroplastik und UV-Filtern wie 4-MBC ist entscheidend, um Umweltrisiken zu beurteilen und Strategien zur Minderung der Umweltverschmutzung zu entwickeln {svg_10}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is a need for more research efforts to fill the knowledge gaps on the realistic effects these compounds may have when considered individually, in combination, or as subsequent exposures . The potential risk to ecosystems of aged PET microplastics under prolonged sunlight exposure in the natural environment could be greater than that predicted for virgin microplastics .
Eigenschaften
IUPAC Name |
(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOCBCNFKCOKBX-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C3CCC(C2=O)(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36861-47-9 | |
| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-methylbenzylidene camphor?
A1: 4-Methylbenzylidene camphor has the molecular formula C18H22O and a molecular weight of 254.37 g/mol.
Q2: What spectroscopic data is available for 4-methylbenzylidene camphor?
A2: Various spectroscopic techniques are used to characterize 4-methylbenzylidene camphor, including UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These methods provide insights into its structural features, vibrational modes, and electronic transitions. [, , ]
Q3: How stable is 4-methylbenzylidene camphor in sunscreen formulations?
A3: While 4-methylbenzylidene camphor is an effective UVB filter, it can degrade under sunlight exposure. [, ] This photodegradation can be mitigated by encapsulating it in solid lipid microparticles (SLMs) alongside photostabilizers like 4-methylbenzylidene camphor itself. [] This approach has shown to enhance its photostability and overall performance in sunscreen formulations. []
Q4: Are there alternative delivery systems for 4-methylbenzylidene camphor besides traditional emulsions?
A4: Yes, research has explored encapsulating 4-methylbenzylidene camphor in microspheres as a novel approach for photoprotection. [] This method aims to address concerns like percutaneous absorption, photodegradation, and short-lasting effects often associated with organic sunscreens. []
Q5: Does the type of emulsion affect the photochemical behavior of sunscreens containing 4-methylbenzylidene camphor?
A5: Yes, research indicates that the emulsion type, whether water-in-oil or oil-in-water based on liquid crystals, influences the photochemical behavior of sunscreen formulations containing 4-methylbenzylidene camphor. [] The specific emulsion type, in conjunction with the combination of filters used, significantly impacts the efficacy and spectral stability of the sunscreen product. []
Q6: What is the environmental fate of 4-methylbenzylidene camphor after its use in sunscreens?
A6: 4-Methylbenzylidene camphor enters the aquatic environment through wastewater discharge and recreational activities like swimming. [, , ] It has been detected in wastewater, surface waters, and even fish. [, ]
Q7: Does 4-methylbenzylidene camphor pose any risks to aquatic organisms?
A7: Yes, studies have shown that 4-methylbenzylidene camphor can negatively impact aquatic organisms. For instance, exposure during the metamorphosis of Solea senegalensis (a flatfish species) led to accelerated metamorphosis progression, decreased length, inhibition of catalase activity, and oxidative damage. []
Q8: How do aged microplastics affect the sorption of 4-methylbenzylidene camphor in the environment?
A8: Aged polyethylene terephthalate (PET) microplastics, formed through processes like UV irradiation, exhibit increased sorption of 4-methylbenzylidene camphor. [] This is due to the formation of oxygen-containing functional groups on the aged microplastics' surface, facilitating hydrogen bonding with 4-methylbenzylidene camphor. []
Q9: Does 4-methylbenzylidene camphor accumulate in marine organisms?
A9: Research suggests that 4-methylbenzylidene camphor can accumulate in marine organisms. Studies on the invasive lionfish (Pterois volitans) in the Caribbean Sea found residues of 4-methylbenzylidene camphor in their muscle tissues. [] This finding suggests potential bioaccumulation and the possible use of lionfish as bioindicator species for monitoring 4-methylbenzylidene camphor pollution. []
Q10: What are the potential environmental consequences of sunscreen use in coastal waters?
A10: Sunscreens, including those containing 4-methylbenzylidene camphor, are recognized as emerging pollutants in coastal waters. [] Their use introduces chemical UV filters and inorganic nutrients, like phosphates, into the marine environment, potentially impacting phytoplankton growth and overall ecosystem health. []
Q11: Does 4-methylbenzylidene camphor have any endocrine-disrupting effects?
A11: Yes, 4-methylbenzylidene camphor has shown estrogenic activity in various studies. [, , , , ] Exposure during development in rats has been linked to altered uterine gene expression, delayed male puberty, and effects on reproductive organ weights in adult offspring. [, ]
Q12: What are the potential consequences of developmental exposure to 4-methylbenzylidene camphor?
A12: Developmental exposure to 4-methylbenzylidene camphor has been linked to various adverse effects in rats. Studies observed enhanced prostate growth in neonates, delayed male puberty, altered reproductive organ weights in adults, and potential thyroid axis disruption. [, ]
Q13: How does 4-methylbenzylidene camphor compare to other UV filters in terms of its effects on human immune cells?
A13: Studies comparing 4-methylbenzylidene camphor with other organic UV filters and zinc oxide nanoparticles on human immune cells found that high concentrations of both organic and particulate UV filters were needed to induce cytotoxicity. [] This suggests that the inherent cytotoxicity of 4-methylbenzylidene camphor is comparable to other commonly used UV filters. []
Q14: Has 4-methylbenzylidene camphor been detected in humans?
A14: Yes, studies have detected 4-methylbenzylidene camphor in human milk, indicating potential exposure during early development. [, ] This raises concerns about potential health risks associated with the widespread use of this UV filter in cosmetics and sunscreens. []
Q15: What analytical methods are used to determine 4-methylbenzylidene camphor in environmental samples?
A15: Several analytical methods are employed to quantify 4-methylbenzylidene camphor in environmental matrices. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) coupled with various detectors. [, , , ]
Q16: How is the stereoisomer composition of 4-methylbenzylidene camphor determined in environmental samples?
A16: Enantioselective GC-MS is used to determine the stereoisomer composition of 4-methylbenzylidene camphor in environmental samples. [] This method allows researchers to distinguish between the cis-(Z)- and trans-(E)-isomers, providing insights into the enantioselective degradation processes occurring in the environment. []
Q17: Can 4-methylbenzylidene camphor be analyzed alongside other UV filters in complex matrices?
A17: Yes, analytical methods have been developed for the simultaneous determination of 4-methylbenzylidene camphor with other UV filters in complex matrices like cosmetics and environmental samples. [, , ]
Q18: Are there any known alternatives to 4-methylbenzylidene camphor as a UV filter?
A18: Yes, research is exploring alternative UV filters, including natural compounds like silymarin, which exhibit comparable sun protection factors to commonly used filters like 4-methylbenzylidene camphor and octyl methoxycinnamate. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



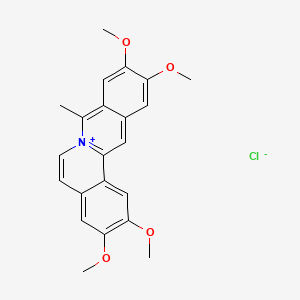
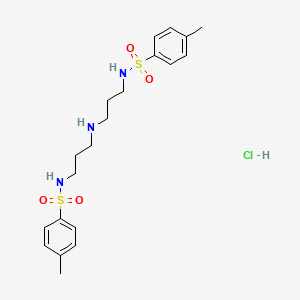
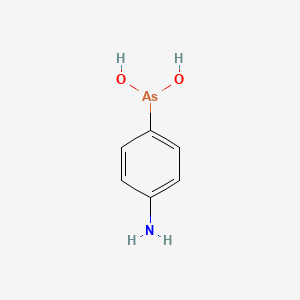
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
